molecular formula C20H14N4O2 B3717151 2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine

2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine

Cat. No.: B3717151
M. Wt: 342.3 g/mol
InChI Key: ADNXWSTVPWYKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine is a complex organic compound characterized by its nitrophenyl and phenyl groups attached to a benzotriazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine typically involves multi-step organic reactions. One common approach is the condensation of 4-nitroaniline with phenylhydrazine in the presence of a strong acid catalyst, followed by cyclization under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amino derivatives or hydrazine derivatives.

  • Substitution: Generation of various substituted benzotriazepine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine exerts its effects involves interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the phenyl group may engage in π-π interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)ethanol: A simpler nitrophenyl derivative used in organic synthesis.

  • 2,4-Dinitrophenylhydrazine: Another nitrophenyl compound with applications in analytical chemistry.

Uniqueness: 2-(4-Nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine stands out due to its complex structure and potential for diverse applications. Its ability to undergo multiple types of reactions and its role in various scientific fields make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-24(26)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-23-20)14-6-2-1-3-7-14/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXWSTVPWYKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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